Cas no 1361559-19-4 (6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl)

6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl
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- インチ: 1S/C13H5Cl3F4/c14-8-4-6(5-9(15)12(8)16)11-7(13(18,19)20)2-1-3-10(11)17/h1-5H
- InChIKey: FLGGSNIMQLAAGG-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C=1)C1C(=CC=CC=1C(F)(F)F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 324
- トポロジー分子極性表面積: 0
- XLogP3: 6.4
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011000420-500mg |
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl |
1361559-19-4 | 97% | 500mg |
863.90 USD | 2021-07-05 | |
Alichem | A011000420-250mg |
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl |
1361559-19-4 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
Alichem | A011000420-1g |
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl |
1361559-19-4 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenylに関する追加情報
Introduction to 6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl (CAS No. 1361559-19-4)
6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl (CAS No. 1361559-19-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This biphenyl derivative features a fluorine atom at the 6'-position, combined with three chlorine atoms at the 3, 4, and 5 positions on one aromatic ring, and a trifluoromethyl group at the 2'-position on the other ring. Such a configuration imparts distinct electronic and steric characteristics, making it a valuable scaffold for further chemical modifications and functionalization.
The compound's molecular structure is characterized by a biphenyl core, which is a common motif in many bioactive molecules. The presence of halogen atoms, particularly fluorine and chlorine, enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the trifluoromethyl group introduces additional electronic effects that can modulate the reactivity and binding affinity of the molecule to biological targets.
In recent years, there has been growing interest in halogenated biphenyls as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of halogens in 6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl makes it a promising candidate for further exploration in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of fluorine and chlorine atoms provides multiple sites for chemical modification, allowing chemists to tailor the molecule's properties for specific applications. For instance, fluorine atoms can improve metabolic stability by preventing rapid degradation in vivo, while chlorine atoms can serve as handles for further functionalization via cross-coupling reactions.
Recent studies have highlighted the utility of 6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes and are often targeted by therapeutic agents. The halogenated biphenyl core has been shown to interact effectively with the active sites of kinases, leading to potent inhibition of their activity. This has opened up new avenues for treating various diseases, including cancer and inflammatory disorders.
The compound's electronic properties also make it an attractive candidate for materials science applications. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances its electron affinity, making it suitable for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells.
In terms of synthetic chemistry, 6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl serves as an excellent precursor for accessing more complex molecular architectures. Its halogenated nature allows for a wide range of synthetic transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical synthesis. These reactions enable the introduction of aryl groups at various positions along the biphenyl core, expanding the compound's chemical space for drug discovery.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for novel pesticides. Halogenated biphenyls are known to exhibit herbicidal and fungicidal properties when incorporated into specific molecular frameworks. By leveraging 6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl as a starting material, researchers aim to develop environmentally friendly alternatives to existing crop protection agents.
The safety profile of 6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl is another critical consideration in its application across various fields. While halogenated compounds can pose certain hazards if not handled properly, they also offer advantages such as improved stability and bioavailability when used appropriately in pharmaceutical formulations. Rigorous toxicological studies are essential to ensure that any derivatives or compounds based on this scaffold are safe for their intended use.
Future research directions may focus on optimizing synthetic routes to produce 6'-Fluoro-3,4,5-trichloro-2'-(trifluoromethyl)biphenyl more efficiently and cost-effectively. Advances in flow chemistry and catalytic processes could enable scalable production methods that reduce waste and improve yield. Additionally, computational modeling techniques may be employed to predict how modifications to this molecule will affect its biological activity.
In conclusion,6'-Fluoro-3',4',5'-trichloro-2'(trifluoromethyl)biphenyl (CAS No. 1361559-19-4) is a versatile compound with significant potential across multiple industries. Its unique structural features make it an invaluable tool for pharmaceutical research,agrochemical development,and materials science applications。As our understanding of its properties continues to grow,we can expect to see increasingly innovative uses emerge from this fascinating molecular scaffold.
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